Intermediate Lipophilicity (LogP 1.70) Positions 1-(1-Methoxypropan-2-yl)-1H-pyrrole Between Low and High LogP N-Alkylpyrroles
The computed LogP value for 1-(1-Methoxypropan-2-yl)-1H-pyrrole is 1.70 . This value is 42% higher than that of N-methylpyrrole (LogP 1.2) [1], yet 25% lower than that of N-butylpyrrole (LogP 2.28) [2]. This places the target compound in an intermediate lipophilicity range, offering a distinct balance between aqueous solubility and membrane permeability compared to its more or less lipophilic in-class analogs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.70 |
| Comparator Or Baseline | N-methylpyrrole: 1.2; N-butylpyrrole: 2.28 |
| Quantified Difference | 42% higher than N-methylpyrrole; 25% lower than N-butylpyrrole |
| Conditions | Computed values (ChemSrc LogP and PubChem XLogP3) |
Why This Matters
This intermediate LogP value is critical for applications where both some water solubility and lipid bilayer permeability are required, such as in medicinal chemistry lead optimization or in designing phase-transfer catalysts.
- [1] PubChem. (2026). 1-Methylpyrrole. PubChem CID 7304. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/7304 View Source
- [2] sCentInDB. (2025). Database of Essential oil Chemical profiles of Medicinal plants of India. Retrieved from https://cb.imsc.res.in View Source
